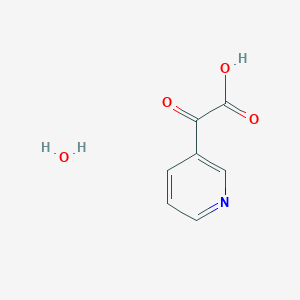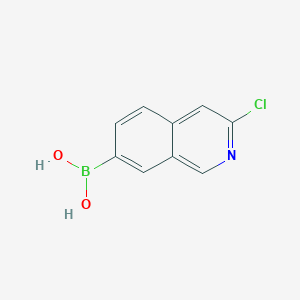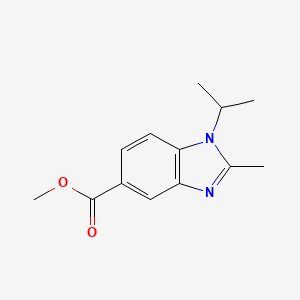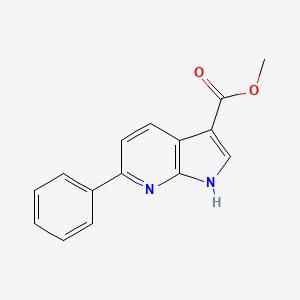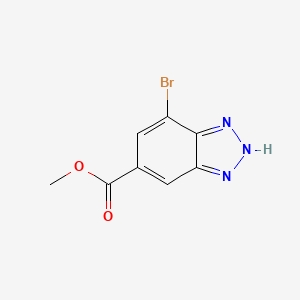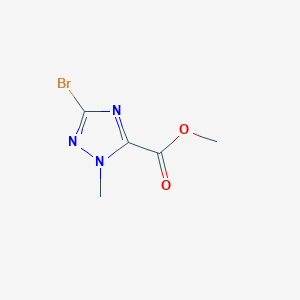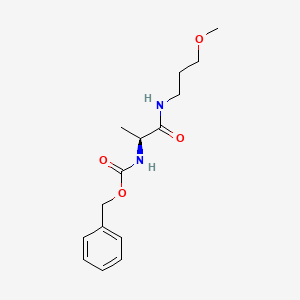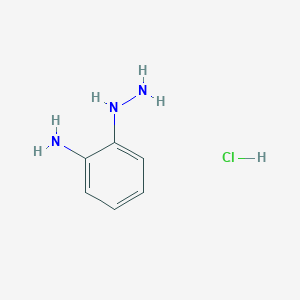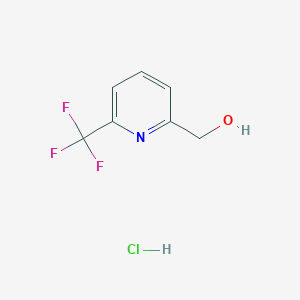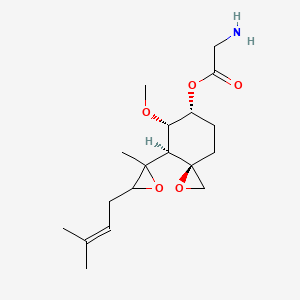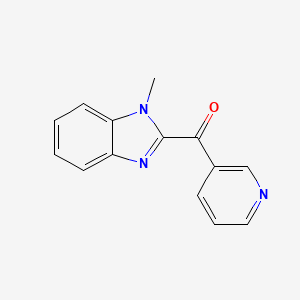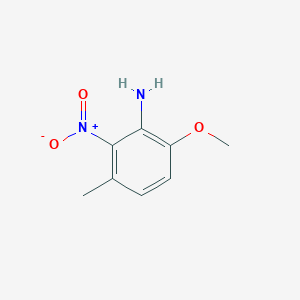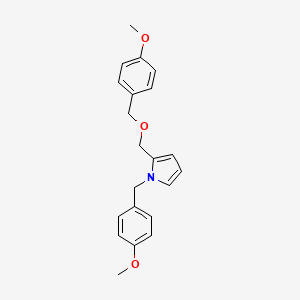
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole
説明
The compound “2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme. The methoxybenzyloxymethyl and methoxybenzyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached methoxybenzyloxymethyl and methoxybenzyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various reactions, especially electrophilic substitution at the 2-position, due to the increased electron density from the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar pyrrole ring and the methoxy groups. It’s likely to have moderate water solubility and could potentially form hydrogen bonds .科学的研究の応用
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
将来の方向性
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZHTBCTIGKBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)
